Cas no 825619-20-3 (Piperazine, 1-[(3,4-diaminophenyl)sulfonyl]-4-methyl-)

Piperazine, 1-[(3,4-diaminophenyl)sulfonyl]-4-methyl- structure
825619-20-3 structure
Product Name:Piperazine, 1-[(3,4-diaminophenyl)sulfonyl]-4-methyl-
CAS No:825619-20-3
MF:C11H18N4O2S
MW:270.351220607758
CID:688775
PubChem ID:66869983
Update Time:2025-04-19

Piperazine, 1-[(3,4-diaminophenyl)sulfonyl]-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-[(3,4-diaminophenyl)sulfonyl]-4-methyl-
    • 4-(4-methylpiperazin-1-yl)sulfonylbenzene-1,2-diamine
    • DTXSID00735926
    • 4-(4-Methylpiperazine-1-sulfonyl)benzene-1,2-diamine
    • 825619-20-3
    • SCHEMBL992863
    • Inchi: 1S/C11H18N4O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7,12-13H2,1H3
    • InChI Key: QLABSMLWWPZYIE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)N)N)(N1CCN(C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 270.11504700g/mol
  • Monoisotopic Mass: 270.11504700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 101Ų

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